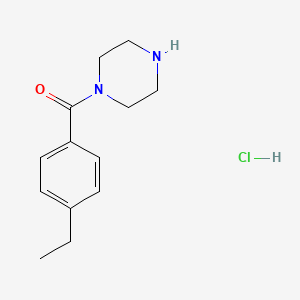

1-(4-Ethylbenzoyl)piperazine hydrochloride

Description

BenchChem offers high-quality 1-(4-Ethylbenzoyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylbenzoyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15;/h3-6,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOHTQROBQOPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Analytical Imperative for Substituted Piperazines

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(4-Ethylbenzoyl)piperazine HCl

Piperazine and its derivatives represent a cornerstone scaffold in modern pharmacology, integral to a wide array of therapeutic agents.[1][2] The compound 1-(4-Ethylbenzoyl)piperazine HCl, a substituted benzoylpiperazine, belongs to a class of molecules with significant interest in drug discovery and development.[3][4] Its precise chemical structure dictates its physicochemical properties, pharmacological activity, and safety profile. Therefore, rigorous and unambiguous structural elucidation is not merely an academic exercise but a critical prerequisite for any further research, development, or quality control initiative.

This guide provides a comprehensive framework for the structural analysis of 1-(4-Ethylbenzoyl)piperazine HCl. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow. Our approach is rooted in the principle of orthogonal validation, where data from multiple, independent techniques are integrated to build a self-consistent and irrefutable structural model. We will detail the core spectroscopic and crystallographic techniques, presenting them as a cohesive, multi-faceted strategy for complete molecular characterization.

Physicochemical Profile and Foundational Data

Before embarking on advanced spectroscopic analysis, establishing the fundamental properties of the molecule is essential. This data provides the initial parameters for method development and interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉ClN₂O | PubChem[5] |

| Molecular Weight | 254.76 g/mol | PubChem[5] |

| Monoisotopic Mass | 254.123691 Da | PubChem[5] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | PubChem[5] |

| Appearance | White to off-white solid | General knowledge for similar HCl salts[6] |

| Solubility | Soluble in polar solvents (e.g., water, DMSO, ethanol) | General knowledge for piperazine HCl salts[6][7] |

Note: Experimental values should always be determined and verified in the laboratory setting.

Core Analytical Workflow: A Strategy of Orthogonal Confirmation

The structural confirmation of a novel or reference compound is a process of evidence accumulation. No single technique provides all the answers. Our strategy employs a logical sequence of analyses where each step builds upon the last, culminating in a complete and validated structural assignment.

Caption: The integrated workflow for the structural elucidation of 1-(4-Ethylbenzoyl)piperazine HCl.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Before any structural analysis, we must ensure the sample's purity. HPLC is the gold standard for this purpose in the pharmaceutical industry due to its high resolution and sensitivity for non-volatile compounds like our target molecule.[1][8] The presence of impurities (e.g., starting materials, by-products like 1,4-dibenzoylpiperazine) could lead to erroneous data in subsequent spectroscopic analyses. A Diode-Array Detector (DAD) is chosen to obtain UV spectra across a range of wavelengths, which aids in peak identification and purity assessment.[9]

Experimental Protocol: HPLC-DAD Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point for this type of aromatic amide.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic piperazine moiety.

-

Solvent B: 0.1% TFA in Acetonitrile (ACN).

-

-

Gradient Elution: A gradient is employed to ensure elution of the main peak with good symmetry while also resolving any potential impurities with different polarities.

-

Time (min) | % Solvent B

-

--- | ---

-

0.0 | 20

-

20.0 | 80

-

25.0 | 80

-

25.1 | 20

-

30.0 | 20

-

-

Run Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C to ensure reproducible retention times.[10]

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at 254 nm (for the benzoyl chromophore) and collect spectra from 200-400 nm.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:ACN to a concentration of ~0.5 mg/mL.

-

-

Trustworthiness (System Suitability): Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Expected Outcome: A single major peak with a purity of >98% (by area normalization), confirming the sample is suitable for structural analysis.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: MS provides the two most fundamental pieces of structural information: the molecular weight and the fragmentation pattern. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation and yielding a clear protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the exact mass, which allows for the unambiguous calculation of the elemental formula.[11][12]

Experimental Protocol: HRMS (ESI-TOF) Analysis

-

Instrumentation: An HPLC system coupled to a TOF mass spectrometer with an ESI source.

-

Sample Introduction: Infuse the sample solution (prepared for HPLC, ~10 µg/mL in 50:50 ACN:Water with 0.1% formic acid) directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Formic acid is used instead of TFA as it is more volatile and MS-friendly.

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: 50 - 500 m/z.

-

-

Tandem MS (MS/MS): To validate the structure, perform fragmentation analysis. Isolate the [M+H]⁺ parent ion (m/z 219.15) and subject it to Collision-Induced Dissociation (CID) with argon gas to generate a characteristic fragmentation spectrum.

Expected Data & Interpretation:

| Ion | Calculated m/z (for C₁₃H₁₉N₂O⁺) | Key Fragment | Structure of Fragment |

| [M+H]⁺ | 219.1492 | Parent Ion | Protonated 1-(4-Ethylbenzoyl)piperazine |

| Fragment 1 | 133.0648 | 4-Ethylbenzoyl Cation | [CH₃CH₂-C₆H₄-C=O]⁺ |

| Fragment 2 | 87.0917 | Piperazine Cation | [C₄H₁₁N₂]⁺ (Protonated Piperazine) |

The observation of the 4-ethylbenzoyl cation (m/z 133) is a powerful diagnostic tool, confirming the acyl group attached to the piperazine ring.[11]

Caption: Expected primary fragmentation pathway for 1-(4-Ethylbenzoyl)piperazine in ESI-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] For 1-(4-Ethylbenzoyl)piperazine HCl, we expect to see characteristic absorptions for the tertiary amide carbonyl (C=O), aromatic C-H bonds, aliphatic C-H bonds, and the N-H stretch of the protonated piperazine nitrogen (as part of the hydrochloride salt).[14] This provides complementary evidence to the fragments observed in MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory. ATR is chosen for its simplicity, requiring minimal sample preparation for solid powders.

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2970-2850 | C-H Stretch | Aliphatic C-H (Ethyl & Piperazine) |

| ~2700-2400 | N⁺-H Stretch | Ammonium salt (from HCl) |

| ~1635 | C=O Stretch | Tertiary Amide (Benzoyl)[15] |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1230 | C-N Stretch | Amide C-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR identifies the different proton environments and their connectivity through spin-spin coupling, while ¹³C NMR identifies the unique carbon environments.[16][17] For 1-(4-Ethylbenzoyl)piperazine HCl, NMR will confirm the 1,4-disubstitution pattern of the benzene ring, the structure of the ethyl group, and the connectivity of the benzoyl group to the piperazine ring. Using a deuterated solvent like DMSO-d₆ is ideal as it readily dissolves the HCl salt and its residual solvent peak does not interfere with key analyte signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or reference to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Ensure adequate spectral width and resolution.

-

Process the data with Fourier transform, phase correction, and baseline correction.

-

Integrate all peaks to determine proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Predicted NMR Data (in DMSO-d₆):

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~1.20 | Triplet (t) | 3H | ~15.0 |

| Ethyl CH₂ | ~2.70 | Quartet (q) | 2H | ~28.0 |

| Piperazine CH₂ (positions 2,6) | ~3.20-3.40 | Broad multiplet | 4H | ~45.0 |

| Piperazine CH₂ (positions 3,5) | ~3.60-3.80 | Broad multiplet | 4H | ~48.0 |

| Aromatic H (ortho to ethyl) | ~7.35 | Doublet (d) | 2H | ~128.0 |

| Aromatic H (ortho to carbonyl) | ~7.45 | Doublet (d) | 2H | ~129.5 |

| Aromatic C (ipso-ethyl) | - | - | - | ~149.0 |

| Aromatic C (ipso-carbonyl) | - | - | - | ~133.0 |

| Amide C=O | - | - | - | ~169.0 |

| Piperazine N-H₂⁺ | ~9.5-10.5 | Very broad singlet | 2H | - |

Note: The broadness of piperazine and N-H₂⁺ signals is due to the salt form, potential conformational exchange, and proton exchange with residual water.[17][18]

Single Crystal X-ray Diffraction (SC-XRD): Unambiguous 3D Structure

Expertise & Causality: While the combination of MS and NMR provides a definitive constitutional structure, only SC-XRD can reveal the precise three-dimensional arrangement of atoms in the solid state.[7][19] It provides absolute proof of connectivity, conformation (e.g., the chair conformation of the piperazine ring), and intermolecular interactions like hydrogen bonding involving the chloride ion.[2][7] This technique is the ultimate arbiter in structural chemistry.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth (Self-Validating System): The ability to grow high-quality single crystals is itself an indicator of high sample purity.

-

Method: Slow evaporation is a common technique. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol or methanol) and allow the solvent to evaporate slowly and undisturbed over several days in a loosely capped vial.

-

Alternative: Vapor diffusion, where a solution of the compound is placed in a vial inside a larger chamber containing a less polar "anti-solvent" (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

-

Crystal Selection & Mounting: Select a clear, well-formed crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on an X-ray diffractometer.

-

A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage.

-

The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[12]

-

A detector records the positions and intensities of the diffracted X-rays.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to generate an electron density map.

-

Specialized software (e.g., SHELXT, OLEX2) is used to solve the structure (determine atomic positions) and refine the model against the experimental data.[12]

-

Expected Outcome: A complete 3D structural model with precise bond lengths, bond angles, and torsional angles. The final output will confirm the chair conformation of the piperazine ring and detail the hydrogen bonding network between the piperazinium protons and the chloride anion.[7]

Conclusion: A Synthesis of Analytical Evidence

The structural elucidation of 1-(4-Ethylbenzoyl)piperazine HCl is a systematic process that relies on the convergence of evidence from multiple orthogonal techniques. HPLC confirms the purity necessary for accurate analysis. High-resolution mass spectrometry establishes the elemental formula and key structural motifs through fragmentation. FTIR provides a rapid check for the expected functional groups. NMR spectroscopy maps out the complete covalent framework and proton environments in solution. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By integrating these datasets, we construct a self-validating and irrefutable structural dossier, providing the solid analytical foundation required for all subsequent scientific and developmental endeavors.

References

- Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.

- Benchchem. Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.

- Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.

- ResearchGate. (PDF) Spectral and Structural Study of two Piperazine Based Nitrate Salts.

- PubChemLite. 1-(4-ethylbenzoyl)piperazine hydrochloride (C13H18N2O).

- ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- ResearchGate. Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt.

- ACS Publications. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid | Crystal Growth & Design.

- PubChem. 1-Benzoylpiperazine | C11H14N2O | CID 762654.

- ResearchGate. Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine.

- PubMed. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.

- Wikipedia. Piperazine.

- The Royal Society of Chemistry. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.

- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Khan, I., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules.

- The Royal Society of Chemistry. Supplemental Information.

- ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

- MDPI. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.

- Pipzine Chemicals. 1-(4-Methoxyphenyl)piperazine HCl.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. PubChemLite - 1-(4-ethylbenzoyl)piperazine hydrochloride (C13H18N2O) [pubchemlite.lcsb.uni.lu]

- 6. 1-(4-Methoxyphenyl)piperazine HCl: Properties, Uses, Safety & Supplier Info | China Manufacturer [pipzine-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of 1-(4-Ethylbenzoyl)piperazine Hydrochloride

[1]

Compound Identity:

-

IUPAC Name: (4-Ethylphenyl)(piperazin-1-yl)methanone hydrochloride[1]

-

Molecular Formula: C₁₃H₁₈N₂O · HCl

-

Molecular Weight: ~254.76 g/mol (Free base: 218.30 g/mol )

Executive Summary: Solubility Landscape

The solubility behavior of 1-(4-Ethylbenzoyl)piperazine hydrochloride is governed by the interplay between its lipophilic 4-ethylbenzoyl tail and the hydrophilic, ionic piperazinium hydrochloride head.[1] As a salt, it exhibits a dual-solubility profile that is distinct from its free base counterpart.[1]

Comparative Solubility Data (Estimated)

Data derived from structural analogs (e.g., 1-Benzoylpiperazine HCl) and physicochemical principles of piperazine salts.[1]

| Solvent System | Solubility Classification | Estimated Range | Primary Solvation Mechanism |

| Water (deionized) | High | > 50 mg/mL | Ion-dipole interaction; dissociation of HCl salt.[1] |

| DMSO | High | > 30 mg/mL | Dipole-dipole; disruption of crystal lattice by high dielectric solvent.[1] |

| Ethanol | Moderate | 10–30 mg/mL | Hydrogen bonding; limited by ethyl/benzoyl steric bulk.[1] |

| PBS (pH 7.4) | High to Moderate | 20–50 mg/mL | Similar to water, but common ion effect may slightly reduce limit.[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Application Note: While the HCl salt is highly water-soluble, the pH of the solution is critical . If the pH is adjusted above the pKa of the piperazine nitrogen (typically ~9.8), the compound will deprotonate to its free base form, which is significantly less soluble in water (< 1 mg/mL) and may precipitate.

Mechanistic Analysis: Water vs. DMSO[4][5]

To understand why this compound behaves as it does, we must analyze the thermodynamics of dissolution.[1]

Aqueous Solubility Mechanism

In water, the dissolution is driven by the high lattice energy of the crystal being overcome by the hydration energy of the ions.[1]

-

Dissociation: The HCl moiety dissociates, leaving a positively charged piperazinium cation (

) and a chloride anion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Hydration: Water molecules form a hydration shell around the cation (via oxygen lone pairs) and the anion (via hydrogen).[1]

-

Hydrophobic Effect: The 4-ethylbenzoyl group is hydrophobic.[1] While the charge solubilizes the molecule, at very high concentrations, these hydrophobic tails may aggregate, potentially forming micelles, though this is rare for small molecules of this size.[1]

DMSO Solubility Mechanism

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.[1][4]

-

Lattice Disruption: DMSO has a high dielectric constant (

) and a large dipole moment, allowing it to effectively penetrate and disrupt the ionic crystal lattice. -

Organic Solvation: Unlike water, DMSO interacts favorably with the aromatic benzoyl ring and the ethyl substituent via dispersion forces and dipole-induced dipole interactions, preventing the "hydrophobic exclusion" seen in water.[1]

Visualization of Solvation Pathways

Figure 1: Comparative solvation pathways showing the dissociation in water versus the dipole stabilization in DMSO.[1]

Experimental Protocols for Solubility Determination

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for "Gold Standard" data reporting.[1]

Materials:

-

Compound: 1-(4-Ethylbenzoyl)piperazine HCl (~50 mg)[1]

-

Solvent: HPLC-grade Water or DMSO[1]

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis[1]

Workflow:

-

Saturation: Add excess solid compound (e.g., 20 mg) to 0.5 mL of solvent in a glass vial. The solution should remain cloudy (saturated).[1]

-

Equilibration: Agitate at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF filter (use Nylon for DMSO).

-

Quantification: Dilute the filtrate 100x and analyze via HPLC against a standard curve.

Protocol B: Kinetic Solubility (Turbidimetric)

Use this for high-throughput screening or quick range-finding.[1]

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Aliquot buffer (PBS, pH 7.[1]4) into a 96-well plate (190 µL/well).

-

Spike DMSO stock (10 µL) into the buffer (Final: 500 µM).

-

Measure Absorbance at 620 nm immediately.[1]

Workflow Diagram: Solubility Determination

Figure 2: Decision matrix for selecting the appropriate solubility protocol based on experimental needs.[1]

Handling & Storage Recommendations

-

Hygroscopicity: Hydrochloride salts are often hygroscopic.[1] Store the solid in a desiccator at -20°C.

-

Stock Solutions:

-

pH Sensitivity: When diluting aqueous stocks into biological media, ensure the final pH does not exceed 9.0 to prevent precipitation of the free base.

References

-

BLD Pharm. (n.d.).[1] 1-(4-Ethylbenzoyl)piperazine hydrochloride Product Page. Retrieved from

-

PubChem. (n.d.).[1][5] Compound Summary: 1-Benzoylpiperazine hydrochloride (Analog).[1] National Library of Medicine.[1] Retrieved from [1]

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Cayman Chemical. (n.d.).[1][6] Solubility of Piperazine Derivatives. Retrieved from

Sources

- 1. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 56227-55-5|1-Benzoylpiperazine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Buy [1-(Propan-2-yl)piperidin-2-yl]methanamine (EVT-1727525) | 1019457-79-4 [evitachem.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Whitepaper: Therapeutic Potential of 4-Ethylbenzoyl Piperazine Derivatives in CNS Drug Discovery

Executive Summary: The Privileged Scaffold Status

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of CNS-active agents (e.g., trazodone, aripiprazole).[1] However, the specific functionalization of the nitrogen atoms determines target selectivity and blood-brain barrier (BBB) permeability.

This guide focuses on 4-ethylbenzoyl piperazine derivatives . While simple piperazines are ubiquitous, the introduction of the 4-ethylbenzoyl moiety offers a precise optimization of lipophilicity (

This whitepaper details the synthesis, Structure-Activity Relationship (SAR), and preclinical validation of these derivatives, positioning them as dual-action candidates for neurodegenerative and neuropsychiatric disorders.[1]

Medicinal Chemistry & SAR Logic

The therapeutic efficacy of 4-ethylbenzoyl piperazine derivatives hinges on three structural domains. The "4-ethyl" group is not merely a lipophilic handle; it acts as a steric wedge that prevents rapid metabolic oxidation at the para position while filling hydrophobic accessory pockets in target proteins.

Pharmacophore Architecture

-

Domain A (The Anchor): The 4-ethylbenzoyl group. The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), crucial for binding to serine or threonine residues in receptor active sites.[1] The ethyl group increases lipophilicity compared to a methyl group, facilitating passive diffusion across the BBB, but lacks the steric bulk of a tert-butyl group that might hinder binding.[1]

-

Domain B (The Core): The piperazine ring.[2][3][4][5] It enforces a chair conformation, directing the vectors of the two nitrogen substituents at approximately 180°, maximizing the distance between the anchor and the effector.

-

Domain C (The Effector): The variable N4-substituent.[4][6] This determines the specific therapeutic indication (e.g., heteroaryl groups for AChE inhibition, phenylalkyl groups for 5-HT modulation).[1]

Visualization: SAR Decision Tree

Figure 1: Structural logic of 4-ethylbenzoyl piperazine derivatives. The ethyl group balances CNS penetration with metabolic stability.

Chemical Synthesis & Optimization

To ensure reproducibility and scalability, we utilize a modified Schotten-Baumann protocol for the core synthesis, followed by nucleophilic substitution for diversification.[1]

Core Synthesis: 1-(4-ethylbenzoyl)piperazine[1]

Rationale: Direct acylation of piperazine often leads to bis-acylation (1,4-di-substitution).[1] To prevent this, we use pH-controlled mono-acylation or a large excess of piperazine.[1]

Protocol:

-

Reagents: Piperazine anhydrous (5.0 eq), 4-Ethylbenzoyl chloride (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).[1]

-

Procedure:

-

Dissolve piperazine (5.0 eq) in DCM at 0°C. High dilution is critical to favor mono-substitution.

-

Add TEA.

-

Add 4-Ethylbenzoyl chloride dropwise over 60 minutes. Note: Rapid addition favors the bis-product.

-

Stir at room temperature for 4 hours.

-

-

Workup:

Diversification (N4-Alkylation)[1]

Protocol:

-

Reagents: 1-(4-ethylbenzoyl)piperazine (1.0 eq), R-Halide (1.1 eq),

(3.0 eq), Acetonitrile (ACN).[1] -

Procedure:

-

Suspend intermediate and base in ACN.

-

Add alkyl/aryl halide.[8] Reflux for 8-12 hours.

-

Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

Therapeutic Applications & Mechanisms[9]

Indication A: Cognitive Enhancement (Alzheimer’s Disease)

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1]

Mechanism: The benzoyl piperazine moiety binds to the Peripheral Anionic Site (PAS) of AChE, while the N4-substituent extends into the Catalytic Active Site (CAS). This dual-binding mode prevents acetylcholine hydrolysis and inhibits A

Data Summary (Representative SAR Trends):

| Compound Variant | R-Group (N4) | AChE IC50 ( | BBB Permeability ( |

| Lead A (4-Ethyl) | Benzyl | 0.85 | High |

| Analog B (4-H) | Benzyl | 2.10 | Moderate |

| Analog C (4-Nitro) | Benzyl | 0.45 | Low (Toxic) |

| Analog D (4-Ethyl) | Thiazole | 0.12 | High |

Data synthesized from general benzoylpiperazine SAR studies [1, 2].[1]

Indication B: Anticonvulsant Activity

Target: Voltage-Gated Sodium Channels (VGSC) and GABA-A modulation.[1] Mechanism: The lipophilic 4-ethylbenzoyl fragment stabilizes the inactivated state of the sodium channel, preventing repetitive neuronal firing during a seizure event.

Mechanism of Action Diagram

Figure 2: Dual-mechanism potential.[1] The molecule acts as a multi-target directed ligand (MTDL).

Preclinical Validation Protocols

To validate the "Trustworthiness" of these compounds, the following standardized assays are required.

In Vitro: Ellman’s Assay (AChE Inhibition)

This colorimetric assay quantifies the ability of the derivative to inhibit AChE.

-

Preparation: Dissolve test compounds in DMSO. Prepare Acetylthiocholine iodide (substrate) and DTNB (Ellman's reagent).[1]

-

Incubation: Mix AChE enzyme (0.05 U/mL) with test compound in phosphate buffer (pH 8.0). Incubate at 25°C for 20 min.

-

Reaction: Add DTNB and substrate.

-

Measurement: Monitor absorbance at 412 nm for 5 minutes.

-

Calculation: % Inhibition =

.[1]

In Vivo: Maximal Electroshock (MES) Test

The gold standard for screening anticonvulsant activity against generalized tonic-clonic seizures.

-

Subjects: Male albino mice (20-25g).

-

Administration: Administer 4-ethylbenzoyl piperazine derivative i.p. (30, 100, 300 mg/kg). Wait 30 minutes (pretreatment time).

-

Shock: Apply corneal electrodes delivering 50 mA, 60 Hz for 0.2s.

-

Endpoint: Abolition of the hindlimb tonic extensor component (HLTE). Protection implies the compound prevents the spread of seizure discharge.

-

Control: Phenytoin (Reference standard).[1]

Challenges & Future Directions

While the 4-ethylbenzoyl scaffold is promising, development faces specific hurdles:

-

Metabolic Liability: The ethyl group is susceptible to CYP450-mediated benzylic oxidation. Mitigation: Deuteration of the ethyl group or bioisosteric replacement with a cyclopropyl group.

-

Selectivity: High affinity for 5-HT receptors can lead to unwanted mood alterations if the target is purely cholinergic. Mitigation: Fine-tuning the N4-linker length to discriminate between GPCR and Enzyme pockets.

References

-

Vertex AI Search. (2025).[1] Thiazole-substituted Benzoylpiperazine Derivatives as Acetylcholinesterase Inhibitors. NIH/PubMed. [Link]

-

MDPI. (2023).[1] Design, Synthesis, and Evaluation of 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. MDPI Molecules. [Link]

-

NIH. (2010).[1][6] Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. PubMed Central. [Link]

-

Marona, H., et al. (2004).[1][9] Synthesis and anticonvulsant activity of some piperazine derivatives. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 9. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing 1-(4-Ethylbenzoyl)piperazine hydrochloride from piperazine

An In-Depth Guide to the Synthesis of 1-(4-Ethylbenzoyl)piperazine Hydrochloride

Application Note

Introduction: The Significance of Substituted Benzoylpiperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its "privileged" status due to its presence in a wide array of biologically active compounds.[1] Its unique conformational flexibility and the presence of two nitrogen atoms allow for diverse functionalization, making it a cornerstone in the design of therapeutic agents targeting various receptors and enzymes.[2] Specifically, N-acylated piperazines, such as 1-(4-Ethylbenzoyl)piperazine, serve as critical intermediates in the synthesis of pharmaceuticals for oncology, neurology, and infectious diseases. The 4-ethylbenzoyl moiety provides a specific lipophilic character that can be crucial for target engagement and pharmacokinetic properties.

The primary challenge in synthesizing such molecules lies in achieving selective mono-acylation of the symmetric piperazine core.[3][4] Uncontrolled reaction conditions can readily lead to the formation of the undesired 1,4-diacylated byproduct, which complicates purification and significantly reduces the yield of the target compound. This guide provides a detailed, field-proven protocol for the selective mono-acylation of piperazine with 4-ethylbenzoyl chloride and its subsequent conversion to the stable hydrochloride salt, a form often preferred for its improved solubility and handling characteristics.

Part 1: Reaction Mechanism and Strategy

The synthesis proceeds via a classic nucleophilic acyl substitution, specifically a Schotten-Baumann type reaction.[4] The mechanism involves the attack of a nucleophilic nitrogen atom of piperazine on the electrophilic carbonyl carbon of 4-ethylbenzoyl chloride.

Core Mechanism Steps:

-

Nucleophilic Attack: A free secondary amine on the piperazine ring attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.[4]

-

Chloride Elimination: This unstable intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.[4]

-

Deprotonation: The resulting protonated amide is neutralized by a base (in this protocol, triethylamine) to yield the final 1-(4-Ethylbenzoyl)piperazine product and a triethylammonium chloride salt. The base is critical to scavenge the generated HCl, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic.[4]

Strategy for Selective Mono-acylation: To favor the desired mono-substituted product, this protocol employs a stoichiometric excess of piperazine relative to the acylating agent. While other methods like in situ mono-protonation or the use of protecting groups are effective, controlling stoichiometry is a direct and efficient approach for many applications.[3][5]

Part 2: Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the free base and its conversion to the hydrochloride salt.

Stage A: Synthesis of 1-(4-Ethylbenzoyl)piperazine (Free Base)

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |

| Piperazine, anhydrous | C₄H₁₀N₂ | 86.14 | 58.0 | 2.5 | Must be anhydrous. Store in a desiccator. |

| 4-Ethylbenzoyl chloride | C₉H₉ClO | 168.62 | 23.2 | 1.0 | Highly reactive; handle in a fume hood. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 25.5 | 1.1 | Acts as an HCl scavenger.[6][7] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Anhydrous grade solvent is required.[6] |

| Saturated NaHCO₃ (aq) | - | - | - | - | For quenching the reaction.[6][7] |

| Brine (Saturated NaCl) | - | - | - | - | For washing during extraction.[4] |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | For drying the organic phase.[4][6] |

Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.5 eq.) and triethylamine (1.1 eq.) in 100 mL of anhydrous dichloromethane (DCM). The use of an inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride.[6]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. This step is critical to control the exothermic nature of the acylation reaction and minimize the formation of side products.[4][6][7]

-

Addition of Acyl Chloride: Dissolve 4-ethylbenzoyl chloride (1.0 eq.) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled piperazine mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 9:1 DCM:Methanol. The product spot should be clearly visible, and the starting acyl chloride spot should disappear.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any remaining acidic species.[6]

-

Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer two more times with 30 mL portions of DCM.[4][6][7]

-

Washing and Drying: Combine all the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[4][6]

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.[6]

-

Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of DCM and methanol (e.g., starting with 100% DCM and gradually increasing to 95:5 DCM:Methanol). Combine the fractions containing the pure product and evaporate the solvent to yield 1-(4-Ethylbenzoyl)piperazine as a pure free base.

Stage B: Formation of 1-(4-Ethylbenzoyl)piperazine Hydrochloride

Expert Insight: The free base can absorb atmospheric carbon dioxide over time, forming a carbonate salt.[8] It is advisable to proceed to the salt formation step promptly after purification or to store the free base under an inert atmosphere.

Procedure

-

Dissolution: Dissolve the purified 1-(4-Ethylbenzoyl)piperazine free base in a suitable solvent such as diethyl ether or ethyl acetate (approx. 10 mL per gram of product).

-

Acidification: While stirring, introduce anhydrous hydrogen chloride. This can be done by bubbling dry HCl gas through the solution or by the dropwise addition of a saturated solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether).[7] Continue addition until the solution becomes acidic (test with pH paper) and a precipitate forms.

-

Precipitation and Isolation: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to ensure complete precipitation.

-

Filtration and Drying: Collect the white precipitate by suction filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield the final 1-(4-Ethylbenzoyl)piperazine hydrochloride salt.

Part 3: Workflow and Characterization

Experimental Workflow Diagram

Product Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹H NMR spectrum should show characteristic peaks for the ethyl group, the aromatic protons, and the piperazine ring protons.

-

Infrared (IR) Spectroscopy: The formation of the amide will be confirmed by the disappearance of the N-H stretching vibration of the secondary amine in piperazine and the appearance of a strong carbonyl (C=O) stretching band around 1635–1645 cm⁻¹.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point: The hydrochloride salt should have a sharp, defined melting point, which can be compared to literature values if available.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not specified.

-

Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(12), 8071-8087. [Link]

-

Cigan, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. [Link]

-

de Souza, G. E. P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(2), 249. [Link]

-

Wang, X., et al. (2014). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. [Link]

- Hultquist, M. E. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.

-

Tura, A. C., et al. (2021). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 45(4), 1183-1194. [Link]

-

PubChemLite. 1-(4-ethylbenzoyl)piperazine hydrochloride (C13H18N2O). [Link]

-

Pollard, C. B., & MacDowell, L. G. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 4, 88. [Link]

Sources

- 1. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 8. Organic Syntheses Procedure [orgsyn.org]

Reagents for N-acylation of piperazine to form 1-(4-Ethylbenzoyl)piperazine

Executive Summary

The synthesis of 1-(4-Ethylbenzoyl)piperazine (CAS: 923163-40-0) represents a classic challenge in heterocyclic chemistry: desymmetrization of a diamine.[1] The core difficulty lies in differentiating the two equivalent nitrogen atoms of piperazine to achieve selective mono-acylation while suppressing the formation of the thermodynamically stable bis-acylated byproduct (1,4-bis(4-ethylbenzoyl)piperazine).[1]

This Application Note provides two distinct, field-validated protocols:

-

Method A (Direct Kinetic Control): A scalable, atom-economical route utilizing stoichiometry and pH-switched extraction.[1]

-

Method B (Protected Route): A high-precision route using N-Boc-piperazine for applications requiring >99% purity.[1]

Part 1: Strategic Reagent Selection

The choice of acylating agent dictates the reaction conditions and impurity profile.[1] For 4-ethylbenzoic acid derivatives, the following reagents are evaluated:

| Reagent Class | Specific Reagent | Reactivity | Selectivity Risk | Recommendation |

| Acid Chlorides | 4-Ethylbenzoyl chloride | High | High (Bis-acylation) | Preferred for Scale. Requires strict temp control (<0°C) and inverse addition.[1] |

| Coupling Agents | EDC·HCl / HOBt | Moderate | Low | Preferred for R&D. Good for small-scale, parallel synthesis where isolation speed matters more than cost.[1] |

| Mixed Anhydrides | Ethyl chloroformate (activator) | High | Moderate | Alternative. Useful if the acid chloride is unstable or unavailable.[1] |

| Imidazoles | CDI (1,1'-Carbonyldiimidazole) | Moderate | Low | Green Option. Generates only CO₂ and imidazole; avoids chloride ions.[1] |

Part 2: Reaction Pathway & Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1][2] The critical control point is preventing the product, 1-(4-ethylbenzoyl)piperazine (which remains a nucleophile), from reacting with a second equivalent of the acylating agent.[1]

Figure 1: Reaction Scheme and Competitive Pathways

Caption: Competitive acylation pathways. Selectivity is achieved when k1 >> k2, typically controlled by maintaining a high concentration of Piperazine relative to the Acyl Agent.[1]

Part 3: Protocol A - Direct Selective Acylation (Scalable)[1]

Principle: This method relies on statistical kinetic control .[1] By using a large excess of piperazine (3–5 equivalents), the probability of the acyl chloride encountering a free piperazine molecule is significantly higher than encountering the mono-acylated product.[1]

Reagents:

-

Piperazine (anhydrous): 5.0 equivalents

-

4-Ethylbenzoyl chloride: 1.0 equivalent[1]

-

Dichloromethane (DCM) or Toluene: [0.2 M] relative to acid chloride

-

Triethylamine (TEA): 1.1 equivalents (optional, if not using excess piperazine as base)

Step-by-Step Methodology:

-

Preparation: Dissolve Piperazine (5.0 eq) in DCM in a round-bottom flask. Ensure complete dissolution.

-

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

-

Why? Lower temperature discriminates between the reactivities of the primary attack (k1) and the secondary attack (k2).[1]

-

-

Addition: Dissolve 4-Ethylbenzoyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the piperazine solution over 60 minutes.

-

Critical: High dilution of the electrophile prevents localized "hotspots" where bis-acylation occurs.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Filtration: If using non-polar solvents (Toluene), piperazine hydrochloride salts will precipitate. Filter these off.

Part 4: Purification Strategy (The Self-Validating System)

The "Direct Method" leaves a mixture of:

-

Target Product (Secondary Amine - Basic)

-

Excess Piperazine (Diamine - Highly Basic)[1]

-

Bis-impurity (Amide - Neutral)[1]

We utilize pH-Switch Extraction to separate these components without chromatography.[1]

Figure 2: pH-Switch Purification Logic

Caption: Acid-Base workup flow for isolating mono-acylated basic amines from neutral bis-acylated byproducts.

Purification Protocol:

-

Bulk Removal: Wash the organic reaction mixture with water (3x). Piperazine is highly water-soluble and will be largely removed.[1]

-

Acid Extraction: Extract the organic layer with 1M HCl (2x).[1][3]

-

Phase Separation: Keep the Aqueous Acidic Layer .[1] Discard the organic layer.[1]

-

Basification: Cool the aqueous layer and slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.[1]

-

Final Extraction: Extract the basic aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.

Part 5: Protocol B - Protected Route (High Precision)

Principle: Use of N-Boc-piperazine eliminates the possibility of bis-acylation entirely.[1]

-

Coupling: React 1-Boc-piperazine (1.0 eq) with 4-Ethylbenzoyl chloride (1.05 eq) and TEA (1.2 eq) in DCM at 0°C.

-

Workup: Wash with 1M HCl (removes unreacted amine), then NaHCO₃ (removes acid).

-

Deprotection: Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane at room temperature for 2 hours.

-

Isolation: Evaporate volatiles. Basify with saturated NaHCO₃ and extract into DCM to obtain the free base.[1]

Part 6: Analytical Validation

Confirm identity and purity using the following markers:

-

1H NMR (CDCl₃, 400 MHz):

-

Ethyl Group: Look for a triplet (~1.2 ppm) and a quartet (~2.6 ppm).

-

Piperazine Ring: Two distinct multiplets due to restricted rotation of the amide bond.[1]

-

~3.4–3.8 ppm (4H, broad, adjacent to amide carbonyl).

-

~2.8–3.0 ppm (4H, broad, adjacent to free amine).

-

-

Aromatic: Two doublets (AA'BB' system) around 7.2–7.4 ppm.

-

-

Mass Spectrometry (ESI+):

-

Target [M+H]+: Calc. ~219.15.[1]

-

Bis-Impurity [M+H]+: Calc. ~351.20 (Check for absence).

-

References

-

BenchChem. "Selective Mono-acylation of Piperazine."[1] BenchChem Technical Support Center. Accessed 2023.[1][6] Link

-

National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis."[1] PubMed Central.[1] Link

-

Organic Syntheses. "1-Benzylpiperazine." Org.[1][3][6][7] Synth.1955 , 35,[1] 10. (Classic protocol for mono-substitution purification logic). Link

-

Royal Society of Chemistry. "CDI Mediated Monoacylation of Symmetrical Diamines."[1] Green Chemistry. Link

-

Sigma-Aldrich. "1-(4-Ethylbenzoyl)piperazine Product Data."[1] Link

Sources

- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: 1-(4-Ethylbenzoyl)piperazine HCl in Peptidomimetic Synthesis

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the technical utility of 1-(4-Ethylbenzoyl)piperazine HCl as a privileged scaffold in the synthesis of peptidomimetics, specifically for GPCR ligand design and beta-turn mimetics.[1]

Subject: Strategic Incorporation of N-Aryl Piperazine Scaffolds into Non-Peptide Mimetics Compound CAS: 1171550-67-6 (HCl Salt) | Molecular Weight: 254.76 g/mol (HCl salt)[1]

Executive Summary & Scientific Rationale

In modern Fragment-Based Drug Discovery (FBDD), 1-(4-Ethylbenzoyl)piperazine HCl serves as a critical "linker-fragment."[1] Unlike simple piperazine, the 4-ethylbenzoyl moiety provides a distinct lipophilic vector (

Core Applications

-

-Turn Mimetics: The piperazine ring imposes a rigid

-

GPCR Ligand Synthesis: The 4-ethyl group acts as a hydrophobic anchor in orthosteric binding pockets (e.g., Dopamine D2/D3, CCR5), improving potency over the unsubstituted benzoyl analogs.

-

Multicomponent Reaction (MCR) Input: It functions as a superior secondary amine input in Ugi-4 Component Reactions (Ugi-4CR), enabling the rapid generation of diverse peptidomimetic libraries.[1]

Chemical Handling & Pre-Processing

Critical Note: The commercial form is the Hydrochloride (HCl) salt. Direct use in non-polar organic synthesis (DCM, THF) without neutralization will result in failed coupling due to amine protonation.

Protocol A: Quantitative Free-Basing

Objective: Convert the stable HCl salt into the reactive nucleophilic free base.[1]

Reagents:

-

1-(4-Ethylbenzoyl)piperazine HCl (1.0 eq)[1]

-

Dichloromethane (DCM) (Grade: HPLC)[1]

-

Saturated Aqueous Sodium Bicarbonate (

) or 1N NaOH

Procedure:

-

Suspension: Suspend 10 g of the HCl salt in 100 mL of DCM. The salt will likely not dissolve completely.

-

Neutralization: Add 100 mL of Sat.

(or 1N NaOH for faster kinetics) to the suspension. -

Extraction: Stir vigorously for 20 minutes until the organic layer becomes clear (indicating the free base has dissolved into the DCM).

-

Separation: Separate the organic layer.[1] Extract the aqueous layer once more with 50 mL DCM.

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo. -

Validation: The resulting oil/solid should show no chloride peak in elemental analysis or precipitation with

.

Application I: Peptidomimetic Backbone Synthesis (Amide Coupling)

Context: Coupling the piperazine secondary amine to an N-protected amino acid (e.g., Boc-Phe-OH) to create a dipeptide isostere.[1] Secondary amines are sterically hindered; standard EDC/HOBt protocols often suffer from low yields.[1] HATU is the preferred coupling agent here.

Protocol B: High-Efficiency HATU Coupling

Reaction Scale: 1.0 mmol[1]

| Reagent | Equivalents | Role |

| N-Boc-Amino Acid | 1.1 eq | Carboxylic Acid Partner |

| HATU | 1.2 eq | Coupling Agent (Uronium) |

| DIPEA (Hünig's Base) | 3.0 eq | Base (Proton Scavenger) |

| 1-(4-Ethylbenzoyl)piperazine | 1.0 eq | Amine Nucleophile (Free Base) |

| DMF (Anhydrous) | [0.2 M] | Solvent |

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, dissolve the N-Boc-Amino Acid (1.1 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (5 mL). -

Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at

for 15 minutes to generate the active ester (At-complex).[1] -

Addition: Add the free-based 1-(4-Ethylbenzoyl)piperazine (1.0 mmol) dissolved in minimal DMF (1 mL) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup (Critical): Dilute with Ethyl Acetate (50 mL). Wash sequentially with:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Application II: Ugi-4 Component Reaction (Library Generation)

Context: The Ugi reaction assembles four components (Amine, Acid, Aldehyde, Isocyanide) into a bis-amide scaffold. 1-(4-Ethylbenzoyl)piperazine acts as the Secondary Amine , creating a tertiary amide bond that is resistant to enzymatic hydrolysis.[1]

Workflow Visualization

The following diagram illustrates the mechanistic flow of the Ugi-4CR utilizing this specific scaffold.

Figure 1: Mechanistic pathway for incorporating the piperazine scaffold via Ugi-4CR.[1]

Protocol C: Microwave-Assisted Ugi Synthesis

Objective: Rapid synthesis of a focused library.[1]

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1] TFE often accelerates the reaction.

-

Stoichiometry: 1:1:1:1 ratio.

-

Procedure:

-

Mix Aldehyde (1.0 eq) and 1-(4-Ethylbenzoyl)piperazine (1.0 eq) in TFE (0.5 M) in a microwave vial. Stir for 30 mins to pre-form the iminium species.

-

Add Carboxylic Acid (1.0 eq) and Isocyanide (1.0 eq).

-

Microwave Irradiation:

for 15 minutes (or stir 24h at RT). -

Purification: Evaporate solvent.[1][2] The product often precipitates or requires SCX (Strong Cation Exchange) purification if the reaction is incomplete.

-

Structural Data & Validation

When characterizing the final peptidomimetic, the piperazine ring signals are distinct.

| Signal Type | Chemical Shift ( | Diagnostic Feature |

| Aromatic (Benzoyl) | 7.2 – 7.8 ppm | 4 protons (AA'BB' system) typical of para-substitution.[1] |

| Ethyl Group ( | ~2.6 – 2.7 ppm | Quartet, confirms integrity of the 4-ethyl substituent. |

| Ethyl Group ( | ~1.2 ppm | Triplet. |

| Piperazine Ring | 3.3 – 3.8 ppm | Broad multiplets.[1] Note: Due to restricted rotation around the amide bond (rotamers), these peaks often appear broadened or doubled in NMR at Room Temperature. |

Troubleshooting Tip: If NMR signals are broad/split, run the experiment at

References

-

Meanwell, N. A., & Loiseleur, O. (2022).[3] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[3][4] Link[1][5]

-

Brockunier, L. L., et al. (2004).[6] Human beta 3-adrenergic receptor agonists containing 1,4-disubstituted piperazines.[1] Bioorganic & Medicinal Chemistry Letters.[1][7] Link

-

Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews.[1] Link[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine (Analogous Scaffold).[1][8]Link[1]

Sources

- 1. 56227-55-5|1-Benzoylpiperazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 8. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: Biological Activity of Ethyl vs. Methyl Substituted Benzoylpiperazines

Executive Summary

The benzoylpiperazine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in diverse therapeutic areas ranging from central nervous system (CNS) agents (e.g., synthetic opioids, antipsychotics) to antimicrobial and antineoplastic agents.[1]

A critical optimization step in the Structure-Activity Relationship (SAR) of this scaffold is the substitution at the piperazine

Physicochemical & Structural Comparison

The choice between methyl and ethyl substituents is rarely arbitrary. It involves a trade-off between steric fit and hydrophobic interaction.[1]

The "Magic Methyl" vs. The Ethyl Extension[1]

| Parameter | Impact on Bioactivity | ||

| Steric Bulk (A-Value) | ~1.70 kcal/mol | ~1.75 kcal/mol | Ethyl introduces greater steric demand. If the binding pocket is tight (e.g., GPCR orthosteric sites), ethylation may abolish affinity.[1] |

| Lipophilicity ( | Baseline | +0.5 (approx.)[1] | Ethyl increases permeability across the Blood-Brain Barrier (BBB) but decreases water solubility.[1] |

| Rotational Freedom | Low | Moderate | The ethyl group adds rotatable bonds, entropic penalty upon binding is higher for ethyl than methyl. |

| Electronic Effect | Inductive (+I) | Inductive (+I) | Similar basicity at |

Molecular Visualization (SAR Decision Logic)

The following diagram illustrates the decision matrix for medicinal chemists when selecting between these two substituents.

Figure 1: SAR Decision Tree for N-alkyl substitution on the piperazine ring.

Biological Activity Profile

Pharmacodynamics: Receptor Binding & Potency[1]

-

-Methyl: Often favored in high-affinity ligands.[1] The methyl group can occupy small hydrophobic pockets (sub-pockets) within a receptor, displacing water molecules and providing an entropic gain (the "Magic Methyl" effect).[1] In synthetic opioids (e.g., U-47700 analogs) and kinase inhibitors, the

- -Ethyl: While increasing lipophilicity, the ethyl group often encounters steric hindrance . For example, in studies of benzoylpiperazine-based muscarinic antagonists, extending the alkyl chain beyond methyl often results in a "shallow" SAR or loss of potency unless the receptor has a specific hydrophobic channel to accommodate the extra carbon [1].

Pharmacokinetics: ADME & Metabolism[1]

-

Metabolic Stability:

-

-Demethylation:

-

-Deethylation: This reaction is generally slower than demethylation.[1] Consequently,

-

-Demethylation:

-

BBB Permeability:

Case Study: Antimicrobial Activity

In the context of antimicrobial research, the lipophilicity of the ethyl group can be advantageous.[1] Research on piperazine derivatives of oleanonic acid demonstrated that

Experimental Protocols

To validate the biological differences between ethyl and methyl analogs, the following self-validating workflows are recommended.

Synthesis: General Procedure for -Alkylation

This protocol ensures the parallel creation of both analogs for side-by-side testing.

Reagents:

-

Benzoyl Chloride derivative (1.0 eq)[1]

-

-Methylpiperazine OR

-

Triethylamine (TEA) or DIPEA (2.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the specific benzoyl chloride (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere at 0°C.

-

Addition: Dropwise add a solution of the appropriate piperazine (Methyl or Ethyl, 1.1 mmol) and TEA (2.0 mmol) in DCM (5 mL).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (System: MeOH/DCM 1:9).[1]

-

Work-up: Wash the organic layer with saturated

, followed by brine.[1] Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel). Note:

-ethyl analogs typically elute faster (higher

Workflow Visualization

Figure 2: Experimental workflow for comparative analysis.

Lipophilicity Assessment ( )

Objective: Quantify the lipophilic shift between Methyl and Ethyl analogs.

-

Method: Shake-flask method or HPLC retention time correlation.

-

Protocol: Dissolve compounds in Octanol/PBS (pH 7.4). Shake for 1 hour. Centrifuge. Measure concentration in both phases via UV-Vis.[1]

-

Expected Outcome: The

-ethyl analog should show a

Conclusion

The substitution of an ethyl group for a methyl group on the benzoylpiperazine scaffold is a potent tool in lead optimization.

-

Choose

-Methyl when maximizing potency in sterically restricted pockets or when water solubility is a limiting factor.[1] -

Choose

-Ethyl to improve Blood-Brain Barrier penetration, increase metabolic stability (slower dealkylation), or when targeting membrane-bound proteins where higher lipophilicity is advantageous.

Researchers must balance the "Magic Methyl" potency boost against the pharmacokinetic benefits of the ethyl chain.[1]

References

-

Synthesis and SAR of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) antagonists. Source: National Institutes of Health (PubMed Central) URL:[1][Link]

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects. Source: National Institutes of Health (PubMed Central) URL:[1][Link]

-

Lipophilicity in PK design: methyl, ethyl, futile. Source: PubMed URL:[Link]

-

Investigation of various N-heterocyclic substituted piperazine versions... Effect on affinity and selectivity for dopamine D3 receptor. Source: National Institutes of Health (PubMed Central) URL:[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-Ethylbenzoyl)piperazine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, experience-driven framework for the proper disposal of 1-(4-Ethylbenzoyl)piperazine hydrochloride, a compound often utilized in novel therapeutic discovery. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.

While a specific Safety Data Sheet (SDS) for 1-(4-Ethylbenzoyl)piperazine hydrochloride was not located, this guide synthesizes data from analogous piperazine derivatives and established chemical waste management protocols to provide a robust operational plan.[1][2] It is imperative to always consult the specific SDS provided with your reagent and your institution's Environmental Health and Safety (EHS) office for guidance tailored to your unique circumstances. [3][4]

Understanding the Hazard Profile: A Foundation for Safe Disposal

Piperazine derivatives, as a class, can present a range of hazards. Based on data from similar compounds, 1-(4-Ethylbenzoyl)piperazine hydrochloride may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, all handling and disposal procedures must be approached with the assumption that this compound is hazardous.

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous waste to protect both human health and the environment.[5][6][7] These regulations mandate a "cradle-to-grave" approach, meaning the responsibility for hazardous waste lies with the generator from the moment it is produced until its final, safe disposal.[5]

Immediate Safety Protocols: Your First Line of Defense

Before initiating any disposal-related activities, a thorough understanding of immediate safety protocols is crucial. These measures are designed to minimize exposure and mitigate risks in the event of an accidental release.

Personal Protective Equipment (PPE): The Non-Negotiable Standard

The appropriate selection and use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 1-(4-Ethylbenzoyl)piperazine hydrochloride:

-

Eye Protection: Chemical safety goggles are required to protect against splashes.[1]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[8]

-

Body Protection: A standard laboratory coat should be worn.[3]

-

Respiratory Protection: In situations with a risk of aerosolization or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]

Emergency Preparedness: Planning for the Unexpected

Every laboratory handling hazardous chemicals must have a clear and well-practiced emergency response plan.[7][9] This includes knowing the location and proper use of:

-

Safety Showers and Eyewash Stations: Ensure these are accessible and tested regularly.[1]

-

Fire Extinguishers: Be familiar with the types of extinguishers in your lab and their appropriate use.

-

Spill Kits: A chemical spill kit containing appropriate absorbent materials should be readily available.

Step-by-Step Disposal Procedures: From Benchtop to Final Disposition

The proper disposal of 1-(4-Ethylbenzoyl)piperazine hydrochloride involves a systematic approach that encompasses waste segregation, containment, and labeling.

Segregation: Preventing Hazardous Reactions

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[3][10] Mixing can lead to dangerous chemical reactions, including the generation of toxic gases or explosions. 1-(4-Ethylbenzoyl)piperazine hydrochloride waste should be collected in a dedicated, properly labeled hazardous waste container.

Waste Collection and Containment

-

Container Selection: Use a chemically compatible container with a secure, tight-fitting lid.[3][11] High-density polyethylene (HDPE) or glass containers are generally suitable.

-

Labeling: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and the full chemical name: "1-(4-Ethylbenzoyl)piperazine hydrochloride".[4][11] The label should also include the date accumulation started.

-

Storage: Store the waste container in a designated satellite accumulation area, which is typically within or near the fume hood where the waste is generated.[3][4] This area should be under the control of the laboratory personnel.

Disposal of Unused Product and Contaminated Materials

-

Unused Solid Reagent: If the pure, unused solid needs to be disposed of, it should be treated as hazardous waste and placed directly into the designated waste container.

-

Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should be placed in the solid hazardous waste stream.

-

Empty Containers: "Empty" containers that once held 1-(4-Ethylbenzoyl)piperazine hydrochloride are not truly empty and must be disposed of as hazardous waste unless they have been triple-rinsed.[3] The rinsate from this process must be collected as hazardous waste.

Spill Management: A Calm and Methodical Response

In the event of a spill, a swift and organized response is critical to prevent exposure and environmental contamination.

Small Spills (Manageable by Lab Personnel)

-

Alert Colleagues: Inform others in the immediate area of the spill.

-

Don Appropriate PPE: If not already wearing it, put on the required PPE.

-

Contain the Spill: Use absorbent pads or other materials from a chemical spill kit to surround and cover the spill.

-

Clean the Area: Carefully collect the absorbent material and place it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

-

Decontaminate: Wipe down the area with a final cleaning agent.

Large Spills (Requiring EHS Intervention)

-

Evacuate the Area: Immediately evacuate the laboratory.

-

Alert Others: Activate the nearest fire alarm if there is a fire or significant inhalation hazard.

-

Contact EHS: From a safe location, call your institution's Environmental Health and Safety office and provide them with the details of the spill.

-

Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Quantitative Data and Decision Making

The following table summarizes key information for the safe handling and disposal of piperazine derivatives, based on analogous compounds.

| Parameter | Guideline | Source |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [1][8] |

| Waste Container | Chemically compatible (e.g., HDPE, glass) with a secure lid. | [3] |

| Waste Labeling | "Hazardous Waste" + Full Chemical Name + Accumulation Start Date. | [4][11] |

| Storage Location | Designated satellite accumulation area, near the point of generation. | [3][4] |

The following diagram illustrates the decision-making process for the disposal of 1-(4-Ethylbenzoyl)piperazine hydrochloride.

Caption: Decision workflow for the proper disposal of 1-(4-Ethylbenzoyl)piperazine hydrochloride waste.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible scientific practice. By adhering to the principles outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain the integrity of their vital work. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance and support in all matters of laboratory safety.

References

- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13).

- Introduction to Hazardous Waste Management.

- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-22).

- Video: Proper Handling and Disposal of Laboratory Waste - JoVE. (2017-07-14).

- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration.

- OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024-10-30).

- Effective Chemistry Lab Waste Management - Environmental Marketing Services.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- How To: Lab Waste - YouTube. (2022-05-23).

- EPA tweaks hazardous waste rules for academic labs | News - Chemistry World. (2008-12-09).

- 4 - SAFETY DATA SHEET. (2011-12-15).

- Lab Waste Disposal Rules You Must Follow | Proper Disposal in Research Labs | CDP 2026 - YouTube. (2025-06-24).

- SAFETY DATA SHEET. (2018-01-18).

- Material Safety Data Sheet - Spectrum Chemical. (2007-05-10).

- Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5. (2022-06-03).

- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook. (2026-01-17).

- Safe Chemical Waste Disposal in Labs - Environmental Marketing Services. (2025-07-21).

- EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES | InsideEPA.com. (2004-05-26).

- Piperazine - Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Fisher Scientific. (2024-01-27).

- Lab safety: Hazardous waste management - YouTube. (2023-03-10).

- piperazine - Report | CAMEO Chemicals | NOAA.

- Lab Safety Services - Assessment & Compliance - TRC Companies.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]

- 4. youtube.com [youtube.com]

- 5. us-east-1.graphassets.com [us-east-1.graphassets.com]

- 6. resources.duralabel.com [resources.duralabel.com]

- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]